1,8-bis(trimethoxysilyl)octane chemical properties
1,8-bis(trimethoxysilyl)octane chemical properties
Advanced Precursor for Periodic Mesoporous Organosilicas (PMOs)
Executive Summary
This technical guide provides a comprehensive analysis of 1,8-bis(trimethoxysilyl)octane (BTMOS), a high-value organosilica precursor used to synthesize Periodic Mesoporous Organosilicas (PMOs). Unlike standard silanes (e.g., TEOS) or short-chain bridged silanes, BTMOS introduces a long, flexible, and hydrophobic octyl (
For drug development professionals, this molecule represents a critical tool for engineering hydrophobic nanocarriers . The
Part 1: Chemical Architecture & Fundamental Properties
1,8-Bis(trimethoxysilyl)octane is a bridged silsesquioxane .[1] Its architecture consists of two reactive silicon centers connected by a non-hydrolyzable organic spacer.
Chemical Structure:
Table 1: Physicochemical Specifications
| Property | Value | Technical Note |
| CAS Number | 105566-68-5 | Note: Often confused with the triethoxy analog (CAS 52217-60-4). |
| Molecular Weight | 354.59 g/mol | High organic content relative to silica mass. |
| Formula | Bifunctional silane class. | |
| Appearance | Colorless Liquid | Moisture sensitive; store under inert gas ( |
| Hydrolysis Rate | Fast | Hydrolyzes 6–10x faster than triethoxy analogs.[2] |
| Bridge Type | Octylene ( | Provides flexibility and hydrophobicity. |
Critical Distinction (The "Methoxy" Factor): The user specified trimethoxysilyl. This is chemically significant. Methoxysilanes hydrolyze significantly faster than ethoxysilanes due to lower steric hindrance and the higher electron-withdrawing capability of the methoxy group.
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Implication: Standard protocols for triethoxy-based PMOs may yield amorphous precipitates if applied directly to BTMOS. The reaction kinetics must be slowed (via temperature or pH control) to allow surfactant templating to occur before the network freezes.
Part 2: Mechanistic Chemistry (Sol-Gel Process)
The formation of a PMO from BTMOS involves three competitive kinetic stages: Hydrolysis, Self-Assembly, and Condensation.
2.1 The Hydrophobic Effect in Synthesis
Because the octyl chain is highly hydrophobic, BTMOS acts almost like a co-surfactant. In aqueous media, it tends to migrate into the hydrophobic core of the surfactant micelle (e.g., CTAB or P123).
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Challenge: If the precursor sits inside the micelle rather than at the interface, the pore structure may collapse upon template removal.
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Solution: Use of a co-solvent (Ethanol/THF) is mandatory to solubilize the precursor and ensure it participates in the wall formation rather than the core volume.
Diagram 1: Hydrolysis & Assembly Pathway
The following diagram illustrates the kinetic pathway from precursor to mesoporous framework.
Caption: Kinetic pathway of BTMOS transformation. Note the "Kinetic Control Zone" where rapid hydrolysis of methoxy groups requires precise pH management to prevent premature precipitation.
Part 3: Application in Drug Delivery[3]
The primary utility of BTMOS in drug development is the creation of Periodic Mesoporous Organosilicas (PMOs) for the delivery of BCS Class II and IV drugs (low solubility).
3.1 The "Hydrophobic Pocket" Mechanism
Standard silica (MCM-41/SBA-15) has hydrophilic silanol walls. Hydrophobic drugs often crystallize outside the pores or wash out immediately.
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BTMOS Advantage: The octyl bridge is integral to the wall. It creates a lipophilic environment throughout the material, not just on the surface.
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Drug Loading: The
chains interact via Van der Waals forces with hydrophobic drugs (e.g., Paclitaxel, Ibuprofen), resulting in:-
Higher loading capacity (>20 wt%).[3]
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Sustained release (drug must diffuse through a hydrophobic matrix).
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Reduced "burst release" effect.
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Part 4: Experimental Protocol
Protocol: Synthesis of C8-Bridged PMO Nanoparticles Objective: Create ordered mesoporous nanoparticles using BTMOS, controlling for its fast hydrolysis rate.
Reagents
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Precursor: 1,8-Bis(trimethoxysilyl)octane (BTMOS).[1]
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Template: Cetyltrimethylammonium bromide (CTAB).
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Catalyst: Sodium Hydroxide (NaOH) (2M).
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Solvent: Deionized Water / Ethanol (Absolute).
Step-by-Step Methodology
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Template Solution Preparation: Dissolve 0.25 g of CTAB in 120 mL of deionized water and 1.5 mL of NaOH (2M).
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Thermostat: Heat to 80°C under vigorous stirring (1000 rpm).
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Wait: Allow to stabilize for 30 minutes until the solution is crystal clear.
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Precursor Addition (Critical Step):
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Pre-dilution: Mix 2.5 mmol of BTMOS with 2 mL of Ethanol. (This pre-dilution helps manage the immiscibility of the octyl chain with water).
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Injection: Add the BTMOS/Ethanol mixture dropwise to the CTAB solution.
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Observation: The solution will turn milky white within seconds due to the fast hydrolysis of the trimethoxy groups.
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Condensation & Aging:
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Maintain stirring at 80°C for 2 hours.
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Static Aging: Stop stirring and transfer the suspension to a Teflon-lined autoclave. Age at 100°C for 24 hours.
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Why? This hydrothermal step improves the cross-linking density of the
organosilica walls.
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Template Removal (Extraction vs. Calcination):
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Do NOT Calcine: High-temperature calcination (>350°C) will degrade the octyl bridge.
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Acid Extraction: Collect the white powder by filtration. Reflux in a solution of Ethanol (100 mL) and concentrated HCl (2 mL) at 60°C for 6 hours. Repeat twice.
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Wash: Wash with ethanol and water until neutral pH.
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Dry: Vacuum dry at 60°C.
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Diagram 2: Synthesis Workflow & Validation
Caption: Synthesis workflow for C8-PMO. Validation steps (XRD, NMR) are crucial to confirm the survival of the organic bridge.
Part 5: Analytical Characterization (Self-Validation)
To ensure the protocol was successful, the following data points must be verified:
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Powder X-Ray Diffraction (PXRD):
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Look for a strong reflection at low angle (
). This indicates ordered mesopores (MCM-41 type symmetry). -
Failure Mode: No peaks = disordered silica (likely due to uncontrolled hydrolysis).
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Solid-State
Si NMR:-
You should observe T-sites (
at -58 ppm, at -67 ppm). -
Pass Criteria: Absence of Q-sites (Q3/Q4 around -100 to -110 ppm). Q-sites indicate cleavage of the Si-C bond (degradation of the octyl bridge).
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Nitrogen Sorption (BET):
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Type IV isotherm with H1 hysteresis.
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Surface Area: Typically 400–800
. -
Pore Size: 3–6 nm (tunable by swelling agents).
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References
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Inagaki, S., et al. (1999). "Novel Mesoporous Materials with a Uniform Distribution of Organic Groups and Inorganic Oxide in Their Frameworks." Journal of the American Chemical Society.[4] Link
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Hoffmann, F., et al. (2006). "Periodic Mesoporous Organosilicas (PMOs): Past, Present, and Future." Angewandte Chemie International Edition. Link
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Croissant, J. G., et al. (2014). "Biodegradable Periodic Mesoporous Organosilica Nanoparticles for Drug Delivery." Advanced Materials. Link
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Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." (Technical Brochure regarding Silane Hydrolysis Kinetics). Link
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Mizoshita, N., et al. (2010).[5] "Diverse Structural Variations of Periodic Mesoporous Organosilicas." Chemical Society Reviews. Link
